

The chemical structure and properties of 5-chloro-2-benzoxazolinone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chlorzoxazone

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An In-depth Technical Guide to 5-Chloro-2-Benzoxazolinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-benzoxazolinone, also known widely as **chlorzoxazone**, is a centrally-acting muscle relaxant.[1] It is utilized in the management of discomfort associated with acute, painful musculoskeletal conditions.[2] Its therapeutic effects are attributed to its action on the spinal cord and subcortical areas of the brain, leading to the inhibition of multisynaptic reflex arcs involved in producing and maintaining skeletal muscle spasms.[2] Beyond its muscle relaxant properties, research has explored its potential as an activator of potassium channels and its derivatives have been investigated for antimicrobial and anticonvulsant activities. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of 5-chloro-2-benzoxazolinone.

Chemical Structure and Properties

5-Chloro-2-benzoxazolinone is a heterocyclic compound featuring a benzoxazole core with a chlorine substituent and a carbonyl group.

Chemical Structure:

Figure 1: Chemical Structure of 5-chloro-2-benzoxazolinone

Physicochemical Properties

A summary of the key physicochemical properties of 5-chloro-2-benzoxazolinone is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₇ H ₄ ClNO ₂	[2]
Molecular Weight	169.56 g/mol	[2]
Appearance	White or practically white, crystalline powder	[3]
Melting Point	191-192 °C	[3]
Solubility	Slightly soluble in water; sparingly soluble in alcohol, isopropyl alcohol, and methanol; soluble in solutions of alkali hydroxides and ammonia.	[3]
pKa	8.92	[3]
LogP	1.8	[2]

Spectroscopic Data

The structural elucidation of 5-chloro-2-benzoxazolinone is supported by various spectroscopic techniques.

2.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the aromatic and amine protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Reference
~7.1-7.2	m	3H	Aromatic protons	[4]

2.2.2. ^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum confirms the carbon framework of the molecule. Due to limited direct data for the parent compound, typical chemical shift ranges for similar structures are provided.

Chemical Shift (δ) ppm	Assignment	Reference
109-142	Aromatic carbons	[5]
~154	Carbonyl carbon (C=O)	[5]

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm^{-1})	Assignment	Intensity	Reference
~3200-3400	N-H stretching	Medium	[6]
~1772	C=O stretching (carbonyl)	Strong	[6]
~1600-1450	C=C stretching (aromatic)	Medium	[7]
~1200	C-N stretching	Medium	[7]
~700-800	C-Cl stretching	Strong	[7]

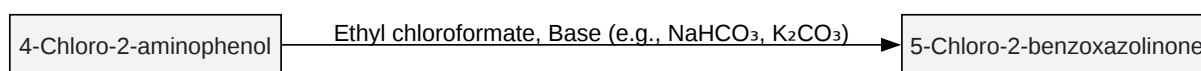
2.2.4. Mass Spectrometry

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Interpretation	Reference
169	Molecular ion $[M]^+$	[4][8]
171	Isotope peak for $[M+2]^+$ due to ^{37}Cl	[4][8]
140	Loss of CO	[4]
113	Loss of NCO	[4]

Synthesis

5-Chloro-2-benzoxazolinone can be synthesized through several routes. A common and efficient method involves the reaction of 4-chloro-2-aminophenol with ethyl chloroformate in the presence of a base.[5]



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Figure 2: Synthesis of 5-chloro-2-benzoxazolinone

Experimental Protocol: Synthesis from 4-Chloro-2-aminophenol and Ethyl Chloroformate

This protocol is adapted from a patented procedure.[5]

Materials:

- 4-chloro-2-aminophenol
- Ethyl chloroformate

- Sodium bicarbonate (NaHCO_3)
- Potassium carbonate (K_2CO_3)
- Water
- Acetonitrile (optional, as solvent)

Procedure:

- A suspension of 4-chloro-2-aminophenol (2.0 g, 13.9 mmol) and sodium bicarbonate (5.8 g, 69.0 mmol) in water (11 ml) is cooled to 0°C .[\[5\]](#)
- Ethyl chloroformate (1.96 g, 18.1 mmol) is added dropwise to the suspension while maintaining the temperature at 0°C .[\[5\]](#)
- The mixture is allowed to warm to room temperature and stirred for approximately 30 minutes.[\[5\]](#)
- Potassium carbonate is then added, and the reaction mixture is heated to $55\text{--}60^\circ\text{C}$ for 2 hours.[\[5\]](#)
- After the reaction is complete, the mixture is cooled, and the resulting solid is collected by filtration.[\[5\]](#)
- The solid product is washed with water (10 mL) to yield 5-chloro-2-benzoxazolinone.[\[5\]](#)

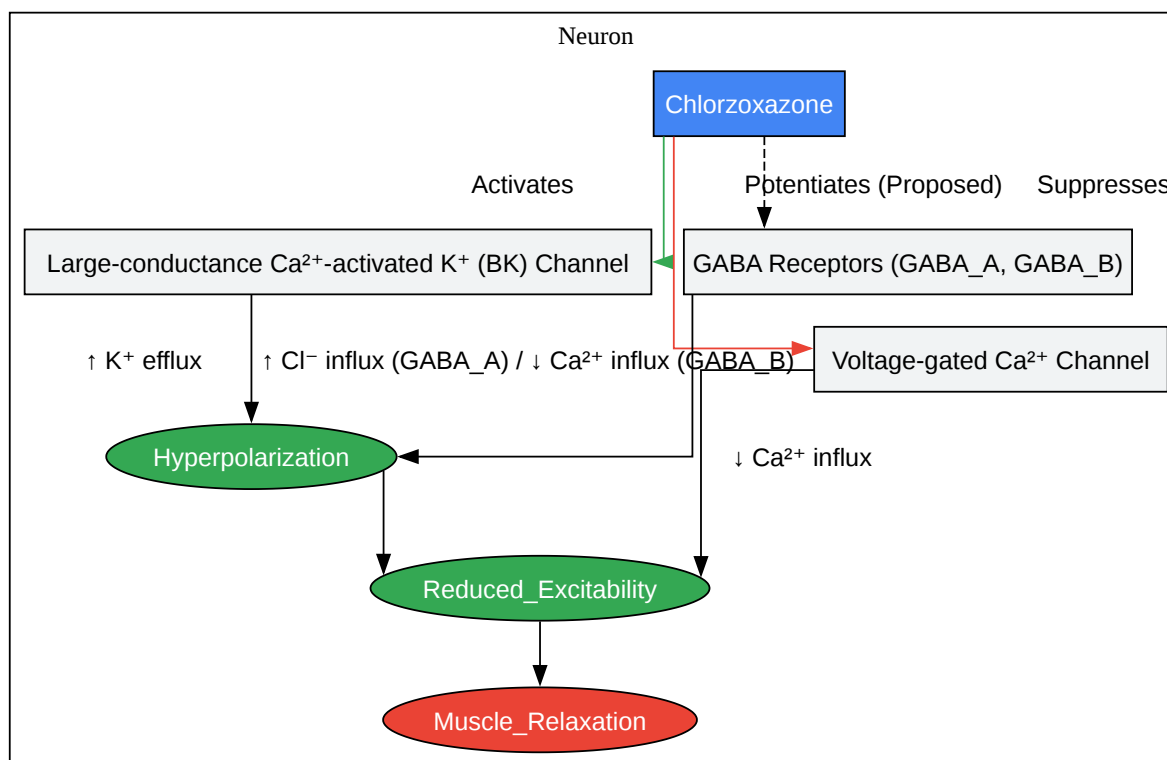
Biological Activity and Mechanism of Action

The primary therapeutic application of 5-chloro-2-benzoxazolinone is as a centrally-acting skeletal muscle relaxant.[\[1\]](#) It is also known to possess other biological activities.

Muscle Relaxant Activity

5-Chloro-2-benzoxazolinone exerts its muscle relaxant effects by acting on the central nervous system, specifically at the level of the spinal cord and subcortical areas of the brain.[\[2\]](#) It inhibits polysynaptic reflex arcs, which are crucial for the generation and maintenance of skeletal muscle spasms.[\[2\]](#)

Mechanism of Action: The precise molecular mechanism is not fully elucidated but is thought to involve the modulation of ion channels and neurotransmitter receptors.



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Figure 3: Proposed Mechanism of Action of 5-chloro-2-benzoxazolinone

- **Activation of Potassium Channels:** 5-Chloro-2-benzoxazolinone is an activator of large-conductance Ca²⁺-activated K⁺ (BK) channels.[9] It reversibly increases the activity of these channels in a concentration-dependent manner with an EC₅₀ value of approximately 30 μM. [9][10] Activation of BK channels leads to potassium efflux, hyperpolarization of the cell membrane, and a reduction in neuronal excitability.

- **Inhibition of Calcium Channels:** The compound has also been shown to suppress voltage-dependent L-type Ca^{2+} currents.[10] This reduction in calcium influx would further contribute to decreased neuronal firing and muscle contraction.
- **Interaction with GABA Receptors:** It is proposed that 5-chloro-2-benzoxazolinone may also potentiate the effects of the inhibitory neurotransmitter GABA by interacting with GABA_A and GABA_B receptors, although direct binding affinities have not been conclusively determined.[1]

Biological Target	Activity	Quantitative Data	Reference
Large-conductance Ca^{2+} -activated K^{+} (BK) channels	Activation	$\text{EC}_{50} = 30 \mu\text{M}$	[9][10]
Voltage-dependent L-type Ca^{2+} channels	Suppression	-	[10]
GABA_A and GABA_B Receptors	Potentiation (proposed)	-	[1]

Antimicrobial Activity

While 5-chloro-2-benzoxazolinone itself has not been extensively studied for its antimicrobial properties, numerous derivatives have been synthesized and evaluated, showing a broad spectrum of activity.

Derivatives of 5-chloro-2-benzoxazolinone have demonstrated activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[11] For instance, certain hydrazone derivatives have shown notable antibacterial and antifungal effects.[11]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a generalized protocol for determining the MIC of a compound against bacteria.[12]

Materials:

- Test compound (e.g., 5-chloro-2-benzoxazolinone derivative)
- Bacterial strain
- Appropriate broth medium (e.g., Mueller-Hinton Broth)
- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader

Procedure:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well plate to achieve a range of concentrations.
- Prepare a bacterial inoculum standardized to a specific cell density (e.g., 5×10^5 CFU/mL).
[\[13\]](#)
- Inoculate each well containing the test compound with the bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
- Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[\[12\]](#)

Conclusion

5-Chloro-2-benzoxazolinone is a well-established muscle relaxant with a mechanism of action that involves the modulation of neuronal excitability through its effects on ion channels. Its chemical scaffold has also served as a template for the development of derivatives with a broader range of biological activities, including antimicrobial and anticonvulsant effects. This technical guide provides a foundational understanding of its chemical and biological properties, which can be leveraged by researchers in the fields of medicinal chemistry, pharmacology, and

drug development for the design of novel therapeutic agents. Further research to fully elucidate its molecular targets and to explore the therapeutic potential of its derivatives is warranted.

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- To cite this document: BenchChem. [The chemical structure and properties of 5-chloro-2-benzoxazolinone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668890#the-chemical-structure-and-properties-of-5-chloro-2-benzoxazolinone]

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